molecular formula C12H9FN4O B5547270 2-(4-fluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

2-(4-fluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B5547270
M. Wt: 244.22 g/mol
InChI Key: WYVXMKXIGJSUIW-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a useful research compound. Its molecular formula is C12H9FN4O and its molecular weight is 244.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 244.07603909 g/mol and the complexity rating of the compound is 475. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Research has focused on the synthesis and structural characterization of compounds related to 2-(4-fluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one. These efforts include the development of novel derivatives through condensation reactions and the exploration of their crystal structures using X-ray diffraction, spectroscopic techniques, and Hirshfeld surface analysis. The antimicrobial activity of these compounds against various microbial strains has also been evaluated, revealing their potential as antibacterial agents (Lahmidi et al., 2019).

Antimicrobial Activities

Several studies have synthesized new derivatives of triazolopyrimidines, evaluating their antimicrobial activities. These compounds have been tested against a range of microorganisms, demonstrating significant antimicrobial potential. This research highlights the importance of triazolopyrimidines as a class of compounds for developing new antimicrobial agents (Farghaly & Hassaneen, 2013).

Supramolecular Assemblies

Investigations into pyrimidine derivatives have explored their suitability as ligands for co-crystallization, forming complex supramolecular structures through hydrogen bonding interactions. This research opens up new avenues for using these compounds in the development of materials with novel properties (Fonari et al., 2004).

Anticancer Applications

Triazolopyrimidines have been identified as a class of anticancer agents with a unique mechanism of action involving tubulin inhibition. This research provides insight into the structural activity relationships necessary for optimal activity and highlights the potential of these compounds in overcoming multidrug resistance in cancer therapy (Zhang et al., 2007).

Future Directions

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold continues to be of interest in medicinal chemistry, with several clinical trials and marketed drugs indicating its potential . Future research will likely continue to explore the synthetic strategies and pharmacological activities of differently substituted [1,2,4]triazolo[1,5-a]pyrimidine derivatives .

Biochemical Analysis

Biochemical Properties

2-(4-fluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The interaction between this compound and CDKs involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent phosphorylation events. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme’s active site, enhancing its inhibitory potency .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to induce apoptosis in cancer cells by disrupting cell signaling pathways and altering gene expression . Specifically, it can downregulate anti-apoptotic genes and upregulate pro-apoptotic genes, leading to programmed cell death. Furthermore, this compound affects cellular metabolism by inhibiting key metabolic enzymes, resulting in reduced ATP production and increased oxidative stress .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active sites of target enzymes, such as CDKs, through hydrogen bonding and hydrophobic interactions . By occupying the active site, it prevents the binding of natural substrates, thereby inhibiting enzymatic activity. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. This compound exhibits stability under physiological conditions, maintaining its inhibitory activity over extended periods . It can undergo degradation in the presence of certain enzymes, leading to the formation of inactive metabolites. Long-term studies have shown that continuous exposure to this compound can result in sustained inhibition of target enzymes and prolonged effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, it may induce adverse effects, such as hepatotoxicity and nephrotoxicity, due to the accumulation of the compound and its metabolites in these organs . Threshold effects have been observed, where a minimum effective dose is required to achieve the desired pharmacological activity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of hydroxylated and demethylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion. The interaction of this compound with metabolic enzymes can also affect metabolic flux and alter the levels of key metabolites in the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its accumulation in specific tissues. Additionally, it can bind to plasma proteins, such as albumin, which affects its distribution and bioavailability . The localization of this compound within cells can influence its pharmacological activity and toxicity.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus and mitochondria, through the presence of targeting signals and post-translational modifications . In the nucleus, it can interact with DNA and transcription factors, modulating gene expression. In the mitochondria, it can affect mitochondrial function and induce apoptosis by disrupting the mitochondrial membrane potential .

Properties

IUPAC Name

2-(4-fluorophenyl)-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN4O/c1-7-6-10(18)17-12(14-7)15-11(16-17)8-2-4-9(13)5-3-8/h2-6H,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYVXMKXIGJSUIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)N=C(N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.